Cas no 946321-06-8 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide)

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a benzoyl group and an acetamide-linked 4-methylphenoxy moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The benzoyl and phenoxy substituents may enhance binding affinity in target interactions, while the tetrahydroquinoline scaffold offers stability and synthetic versatility. The compound’s well-defined structure allows for precise modification, making it valuable for research in drug discovery and development. Its purity and consistent performance are critical for reproducible results in pharmacological or biochemical studies.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide structure
946321-06-8 structure
商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
CAS番号:946321-06-8
MF:C25H24N2O3
メガワット:400.469666481018
CID:5514884

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methylphenoxy)acetamide
    • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
    • インチ: 1S/C25H24N2O3/c1-18-9-13-22(14-10-18)30-17-24(28)26-21-12-11-19-8-5-15-27(23(19)16-21)25(29)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28)
    • InChIKey: APJCLWJFFFJBDP-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)COC1=CC=C(C)C=C1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2049-0485-15mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2049-0485-4mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2049-0485-25mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2049-0485-2μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2049-0485-5μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2049-0485-2mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2049-0485-10mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2049-0485-20mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2049-0485-40mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2049-0485-20μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
946321-06-8 90%+
20μl
$79.0 2023-05-17

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide 関連文献

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamideに関する追加情報

Research Brief on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide (CAS: 946321-06-8)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide (CAS: 946321-06-8) is a synthetic compound that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique tetrahydroquinoline scaffold, has been investigated for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. The presence of both benzoyl and methylphenoxy functional groups suggests a versatile pharmacological profile, making it a promising candidate for further drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of this compound. One key area of investigation has been its interaction with specific enzymes involved in inflammatory pathways. Preliminary data indicate that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This finding has sparked interest in its potential as a novel anti-inflammatory agent, with researchers exploring its efficacy in preclinical models of inflammatory diseases.

In addition to its anti-inflammatory properties, the compound has also been evaluated for its potential role in oncology. Recent in vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic signaling pathways. The exact mechanism of action remains under investigation, but early results suggest that the compound may target key proteins involved in cell cycle regulation. These findings highlight its potential as a chemotherapeutic agent, though further validation in animal models is required.

The synthesis and optimization of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties. Structure-activity relationship (SAR) studies have identified critical functional groups that contribute to its biological activity, providing a foundation for the design of more potent analogs. These efforts are expected to enhance the compound's therapeutic potential and reduce potential side effects.

Despite these promising developments, challenges remain in the translation of this compound into clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Researchers are also exploring formulation strategies to improve its delivery and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide represents a compelling area of research in the field of chemical biology and drug discovery. Its multifaceted biological activities, coupled with ongoing synthetic and pharmacological optimization, position it as a promising candidate for therapeutic development. Continued research efforts will be essential to fully realize its potential and address the challenges associated with its clinical translation.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm